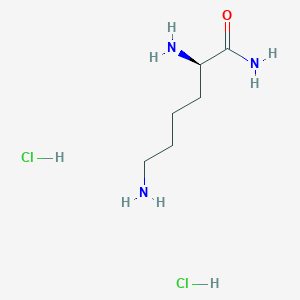

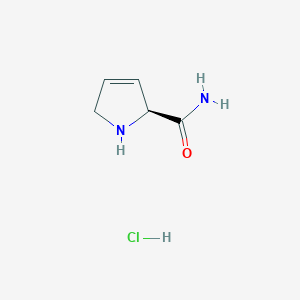

3,4-脱氢-L-脯氨酸酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

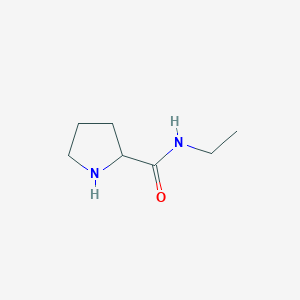

3,4-Dehydro-L-proline is used to prepare morpholinyl-4-piperidinylacetic acid derivatives as potent oral active VLA-4 antagonist . It is also a β-Proline analog used as agonists at the strychnine-sensitive glycine receptor . It is used as a substrate and inhibitor of various enzymes .

Synthesis Analysis

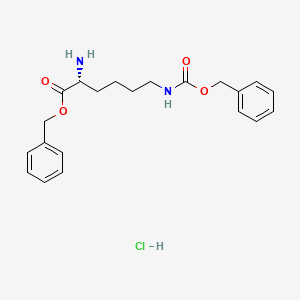

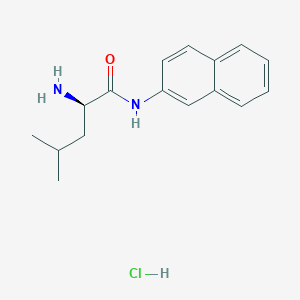

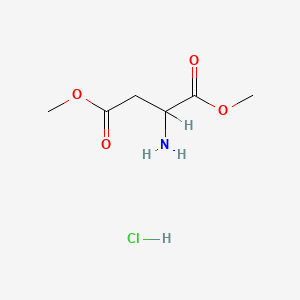

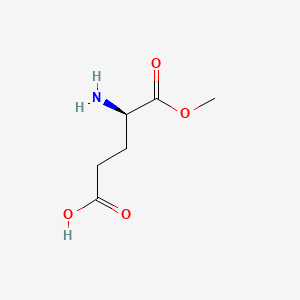

The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters .Molecular Structure Analysis

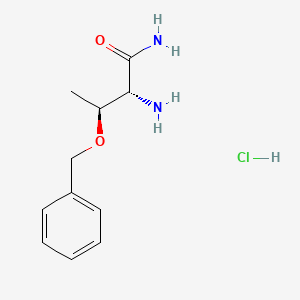

The molecular formula of 3,4-Dehydro-L-proline amide hydrochloride is C5H9ClN2O . The InChI code is 1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 .Chemical Reactions Analysis

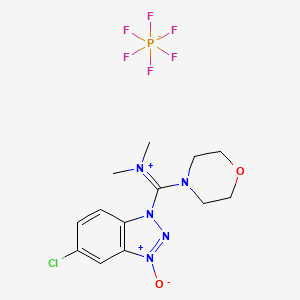

Amide coupling reactions using polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation led to 3,4-dehydroproline amides that were obtained in purities greater than 85% by LC/MS/ESLD after scavenging the excess HOBt on a silica-bound carbonate SPE cartridge .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dehydro-L-proline amide hydrochloride is 148.59 . It is recommended to store it at 0-8°C .科学研究应用

对映选择性催化

3,4-脱氢-L-脯氨酸酰胺盐酸盐及其衍生物已被探索其在对映选择性反应中的催化性能。例如,由 L-脯氨酸和各种胺制备的 L-脯氨酰胺被发现在 4-硝基苯甲醛与丙酮的直接羟醛反应中是活性催化剂,表现出中等到高的对映选择性 (Tang et al., 2004)。这些反应的对映选择性受酰胺 N-H 的氢键供体能力影响,暗示了设计不对称羟醛反应有机催化剂的策略性方法 (Tang et al., 2004)。

对构象性质的影响

含有脯氨酸及其衍生物的肽的构象性质,包括羟基化和甲氧基化形式,已得到广泛研究。这些研究表明,羟基取代基,特别是在 C-4 位,显着影响肽中中心酰胺键的顺反异构化,影响其构象和潜在的生物活性 (Taylor et al., 2005)。

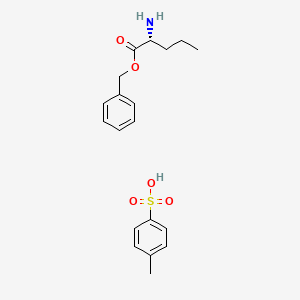

不对称转移氢化的配体

衍生自 L-脯氨酸的手性氨基酰胺盐酸盐已被用作水性介质中手性酮的不对称转移氢化中的配体。这些配体表现出优异的转化率和良好的对映选择性,展示了它们在合成和药物化学中的潜力 (Zhou & Wu, 2008)。

顺反酰胺异构化的研究

脯氨酸残基及其类似物的独特顺反酰胺异构化一直是详细研究的主题。对 3,4-脱氢脯氨酸及其衍生物的研究提供了对它们的物理化学性质的见解,例如 3,4-双键对酰胺旋转势垒和溶液中反式/顺式比率平衡的影响。这些发现有助于更深入地了解脯氨酸在化学和生物系统中的作用 (Kubyshkin & Budisa, 2016)。

安全和危害

未来方向

There are ongoing studies on the synthesis and applications of 3,4-Dehydro-L-proline amide hydrochloride . It is being used in the preparation of various derivatives and as a substrate and inhibitor of various enzymes . This suggests potential future directions in the field of enzyme inhibition and drug development.

属性

IUPAC Name |

(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDOQMABVJRPFF-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dehydro-L-proline amide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。